molecular formula C13H19NO4S B12632677 4-(N-tert-Butylglycyl)phenyl methanesulfonate CAS No. 920804-46-2

4-(N-tert-Butylglycyl)phenyl methanesulfonate

Cat. No.: B12632677
CAS No.: 920804-46-2
M. Wt: 285.36 g/mol
InChI Key: SRBHZQKCSLMJKF-UHFFFAOYSA-N
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Description

4-(N-tert-Butylglycyl)phenyl methanesulfonate is an organic compound that features a tert-butyl group attached to a glycine moiety, which is further connected to a phenyl ring substituted with a methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-tert-Butylglycyl)phenyl methanesulfonate typically involves the following steps:

    Formation of tert-Butylglycine: tert-Butylglycine can be synthesized by reacting tert-butylamine with glycine in the presence of a suitable catalyst.

    Attachment to Phenyl Ring: The tert-butylglycine is then attached to a phenyl ring through a peptide bond formation reaction, often using coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Introduction of Methanesulfonate Group: Finally, the methanesulfonate group is introduced by reacting the phenyl ring with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(N-tert-Butylglycyl)phenyl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl ring.

    Reduction: Reduced forms of the compound, potentially leading to the removal of the methanesulfonate group.

    Substitution: New compounds with different functional groups replacing the methanesulfonate group.

Scientific Research Applications

4-(N-tert-Butylglycyl)phenyl methanesulfonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(N-tert-Butylglycyl)phenyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modify the activity of these targets through covalent bonding or non-covalent interactions, leading to changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butylbenzenesulfinimidoyl chloride: A compound with a similar tert-butyl group and sulfonyl functionality.

    2,4-Ditert-butylphenol: Another compound featuring tert-butyl groups attached to a phenyl ring.

Uniqueness

4-(N-tert-Butylglycyl)phenyl methanesulfonate is unique due to its combination of a glycine moiety, a phenyl ring, and a methanesulfonate group. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

920804-46-2

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

[4-[2-(tert-butylamino)acetyl]phenyl] methanesulfonate

InChI

InChI=1S/C13H19NO4S/c1-13(2,3)14-9-12(15)10-5-7-11(8-6-10)18-19(4,16)17/h5-8,14H,9H2,1-4H3

InChI Key

SRBHZQKCSLMJKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(=O)C1=CC=C(C=C1)OS(=O)(=O)C

Origin of Product

United States

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